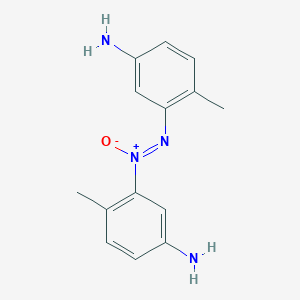
1-carboxyethylquinoxaline-2,3(1H,4H)-dione
Descripción general
Descripción
1-carboxyethylquinoxaline-2,3(1H,4H)-dione (CEQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has a carboxyethyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals. Therefore, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been used as a building block in the synthesis of other compounds, making it a valuable tool in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is not fully understood, but it is believed to act as a free radical scavenger. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. This mechanism of action has been proposed to explain the antioxidant properties of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione.
Biochemical and Physiological Effects:
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of various diseases. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its easy synthesis method, which allows for the production of large quantities of the compound. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to be stable under various conditions, making it easy to handle and store. However, one of the limitations of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. One direction is the development of new synthetic methods for 1-carboxyethylquinoxaline-2,3(1H,4H)-dione that can improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can lead to the development of new compounds with improved properties. Finally, the study of the potential side effects of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can provide important information for its safe use in humans.
Conclusion:
In conclusion, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its easy synthesis method, stability, and potential therapeutic properties make it a valuable tool in scientific research. The study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has provided valuable insights into its mechanism of action, biochemical and physiological effects, and potential applications. However, further research is needed to fully understand the potential of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione and its safe use in humans.
Propiedades
Número CAS |
137689-96-4 |
|---|---|
Nombre del producto |
1-carboxyethylquinoxaline-2,3(1H,4H)-dione |
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
Clave InChI |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
SMILES canónico |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
Sinónimos |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
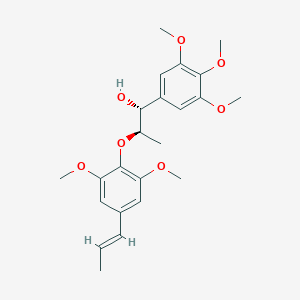

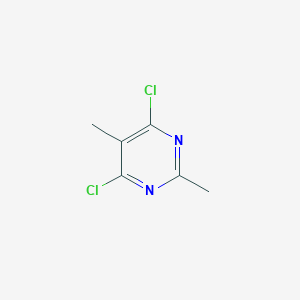



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
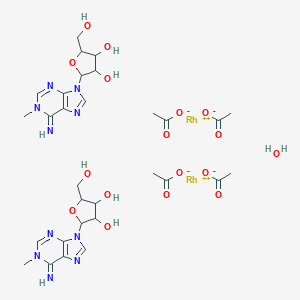

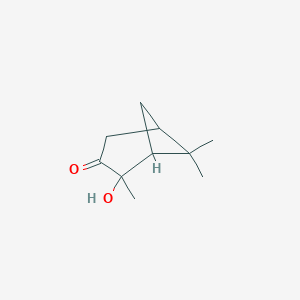

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
